molecular formula C12H10N2O3 B13462971 Methyl 2-oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxylate

Methyl 2-oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxylate

Cat. No.: B13462971
M. Wt: 230.22 g/mol
InChI Key: LRLAXYPMZMYPNW-UHFFFAOYSA-N
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Description

Methyl 2-oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound that features a pyridine ring fused to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxylate typically involves the condensation of 2-acetylpyridine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol under reflux conditions for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction can lead to the formation of dihydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

methyl 2-oxo-6-pyridin-2-yl-1H-pyridine-3-carboxylate

InChI

InChI=1S/C12H10N2O3/c1-17-12(16)8-5-6-10(14-11(8)15)9-4-2-3-7-13-9/h2-7H,1H3,(H,14,15)

InChI Key

LRLAXYPMZMYPNW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(NC1=O)C2=CC=CC=N2

Origin of Product

United States

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